molecular formula C20H17N3O4 B2626431 3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide CAS No. 866156-15-2

3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide

Cat. No. B2626431
CAS RN: 866156-15-2
M. Wt: 363.373
InChI Key: HWBOXVDIGTURGT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential in treating various conditions. For instance, derivatives of similar chemical structures have been shown to possess anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase enzymes, suggesting a potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Additionally, some analogs have displayed promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, indicating the compound's relevance in antimicrobial research (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

  • In the realm of anticancer research, certain derivatives have been identified with potent cytotoxic activities against various cancer cell lines, highlighting the compound's potential contribution to cancer therapy development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • The exploration of heterocyclic compounds derived from related structures has also contributed to the discovery of novel serotonin receptor antagonists, underscoring the compound's potential application in neuropsychiatric disorder treatments (Kuroita, Sakamori, & Kawakita, 2010).

properties

IUPAC Name

3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-10-4-6-15-17(8-10)26-16-7-5-13(9-14(16)19(24)22-15)21-20(25)18-11(2)23-27-12(18)3/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBOXVDIGTURGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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